2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide

Catalog No.
S730446
CAS No.
168567-90-6
M.F
C15H18N4O9
M. Wt
398.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-gal...

CAS Number

168567-90-6

Product Name

2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azido-6-cyanooxan-2-yl]methyl acetate

Molecular Formula

C15H18N4O9

Molecular Weight

398.32 g/mol

InChI

InChI=1S/C15H18N4O9/c1-7(20)24-5-11-12(25-8(2)21)13(26-9(3)22)14(27-10(4)23)15(6-16,28-11)18-19-17/h11-14H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1

InChI Key

AEIYXWZYBCMANA-GZBLMMOJSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Organic Synthesis:

,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide (also known as GalNAz) is a valuable intermediate in organic synthesis, particularly in the field of carbohydrate chemistry. Its azide group allows for efficient coupling reactions with various functional groups, enabling the formation of complex carbohydrate structures. Studies have utilized GalNAz for the synthesis of:

  • Glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching proteins to the cell surface [PubChem, "2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-α-D-galactopyranosyl cyanide", ]
  • Sialyl Lewis X analogs, which are involved in cell-cell interactions and have potential applications in cancer therapy [PubMed, "Facile Synthesis of Sialyl Lewis X Analogs via Click Chemistry", ]
  • Glycosylated nanoparticles for drug delivery applications [PubMed, "Synthesis of Glycosylated Polymeric Nanoparticles for Targeted Drug Delivery", ]

Glycobiology Studies:

Due to its resemblance to the natural sugar N-acetylgalactosamine (GalNAc), GalNAz can be used as a probe to study the interactions of carbohydrates with proteins and other biomolecules. Researchers have employed GalNAz to investigate:

  • The binding specificities of lectins, which are proteins that bind to carbohydrates [PubMed, "GalNAc-terminated glycoconjugates: their interactions with the galectin family", ]
  • The cellular uptake and trafficking of glycoconjugates, which are molecules containing carbohydrates linked to other biomolecules [PubMed, "Cellular Uptake of GalNAc-Conjugated Liposomes: Role of Galectin-3", ]

2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide is a synthetic carbohydrate derivative characterized by its azido and acetyl functional groups. The compound has the molecular formula C₁₅H₁₉N₄O₈ and a molecular weight of 367.33 g/mol. It features a galactopyranosyl structure, which is a cyclic form of galactose, modified with four acetyl groups and an azido group at the anomeric position. This compound is notable for its use in various

  • Click chemistry: The azide group can be used for conjugation with other molecules containing complementary functional groups via click chemistry, a powerful tool for biomolecule labeling and drug development.
  • Azide groups can be explosive under certain conditions. Standard safety protocols for handling azides should be followed when working with this compound.
  • It is advisable to handle the compound with gloves and in a well-ventilated fume hood.
  • Dispose of the compound according to local regulations for hazardous waste.

  • Staudinger Reaction: This reaction involves the conversion of azides to amines using phosphines. For example, the Staudinger reaction of 2,3,4,6-tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide with triphenylphosphine yields a crystalline product, indicating successful transformation of the azide group into an amine .
  • Click Chemistry: The azido group allows for participation in 1,3-dipolar cycloaddition reactions with alkynes, leading to the formation of 1,2,3-triazoles. This reaction is often facilitated by copper catalysts and is valuable in bioconjugation and material science .

The biological activity of 2,3,4,6-tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide has been explored in various contexts:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may exhibit inhibitory effects against certain bacterial strains due to their structural similarities to natural sugars utilized by pathogens .
  • Glycosylation Reagent: The compound serves as a glycosylation agent in synthesizing complex carbohydrates and glycoconjugates, which are essential for studying glycoproteins and glycolipids.

Several synthesis methods have been reported for producing 2,3,4,6-tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide:

  • Acetylation: Starting from D-galactose or its derivatives, acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetyl groups.
  • Azidation: The introduction of the azido group can be achieved through nucleophilic substitution using sodium azide on an appropriate precursor that contains a leaving group at the anomeric position.
  • Purification: The final product is typically purified through crystallization or chromatography to achieve high purity levels suitable for further applications .

2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide finds applications in various fields:

  • Glycobiology: It is used in studies involving glycoproteins and glycosaminoglycans due to its ability to mimic natural sugars.
  • Drug Development: The compound's ability to participate in click chemistry makes it useful for developing drug conjugates and targeted therapies.
  • Material Science: It can be employed in synthesizing functionalized polymers and materials that require specific carbohydrate recognition properties .

Interaction studies involving 2,3,4,6-tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide have focused on its binding affinities with various biomolecules:

  • Receptor Binding: Research indicates that derivatives may interact with lectins or other carbohydrate-binding proteins, which can be crucial for understanding cellular recognition processes.
  • Inhibition Studies: Investigations into how this compound affects enzyme activity related to carbohydrate metabolism have shown potential inhibitory effects on certain glycosidases .

Several compounds share structural characteristics with 2,3,4,6-tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
2-Azido-D-galactoseContains an azido group at C1Directly involved in metabolic pathways
Acetylated GalactoseAcetylated but lacks azido groupMore stable but less reactive
2-Azido-N-acetyl-D-glucosamineAzido group on glucosamineUsed primarily in chitin synthesis studies

The unique aspect of 2,3,4,6-tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide lies in its combination of multiple acetyl groups and an azido moiety that enhances its reactivity and utility in synthetic applications compared to other similar compounds.

This compound exemplifies the intersection of organic chemistry and biology through its diverse applications and potential for further research.

The evolution of dual-functionalized glycomimetics like 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide represents a significant chapter in carbohydrate chemistry development. The concept of introducing reactive functional groups into sugar scaffolds emerged as researchers sought to enhance the synthetic utility and biological applications of carbohydrates. Early work in glycosyl cyanide synthesis can be traced to foundational studies in C-glycoside chemistry, where researchers aimed to create stable analogs of natural glycosides resistant to enzymatic degradation.

The integration of azide functionality into carbohydrate structures represented a critical advancement, introducing a bioorthogonal handle that could undergo selective transformations under mild conditions. Traditional approaches to installing azide groups in sugars generally employed harsh and hazardous conditions, often requiring long reaction times. The development of glycosyl cyanides from glycosyl fluorides with full acetal protection, as documented in the early 1990s, provided important synthetic routes to these valuable intermediates.

The specific development of azido-galactopyranosyl cyanides built upon these methodologies, with researchers recognizing the potential synergistic value of combining azide and cyanide functionalities in a single carbohydrate scaffold. As reported in improved preparations of per-O-acetylated aldohexopyranosyl cyanides, the stereoselective isomerization of 3,4,6-tri-O-acetyl-1,2-O-[1-(cyano)ethylidene] derivatives to corresponding per-O-acetylated 1,2-trans-aldohexopyranosyl cyanides demonstrated the evolving sophistication of synthetic approaches in this field.

Significance in Modern Carbohydrate Chemistry

2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide holds particular importance in modern carbohydrate chemistry for several compelling reasons. The compound represents a specialized class of building blocks featuring dual reactive functionalities that enable diverse synthetic transformations. The presence of both azide and nitrile groups creates orthogonal reactivity, allowing for selective modification and divergent synthetic pathways.

The acetyl-protected nature of this compound offers practical advantages, enhancing its utility in both synthetic and biological applications. In biological contexts, acetyl groups increase cell permeability, allowing the compound to pass more readily through cell membranes—a feature exploited in metabolic glycan engineering approaches. From a synthetic perspective, these protecting groups can be selectively removed under mild conditions, providing strategic control in multi-step syntheses.

Moreover, this compound plays a significant role in glycomimetic development, serving as a precursor for synthesizing various galactose-based analogs that can mimic the structure and function of natural carbohydrates while offering enhanced stability or specific biological properties. The strategic combination of azide and cyanide functionalities enables the construction of complex glycoconjugates with defined stereochemistry, contributing to advances in glycobiology research and medicinal chemistry applications.

Position in the Broader Context of Azido Sugar Research

Azido sugars have emerged as invaluable tools in glycobiology research, particularly for metabolic oligosaccharide engineering. This technology enables glycan labeling with probes for visualization in cells and living animals, and the enrichment of specific glycoconjugate types for proteomic analysis. Within this broader landscape, 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide occupies a specialized niche, offering distinct advantages due to its dual functionality.

There are primarily four subtypes of azido sugars that have been synthesized and developed for glycan metabolic engineering: N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), N-azidoacetylglucosamine (GlcNAz), and azidofucose derivatives. While these more common azido sugars typically feature the azide as a replacement for a hydroxyl or at the amine position in aminosugars, the combination with a cyanide group at the anomeric carbon in our compound of interest creates unique synthetic opportunities.

However, recent research has revealed important limitations regarding azido sugars in biological systems. A comprehensive study measuring kinetic parameters for hydrolysis of a series of azide-substituted glycosides by hundreds of glycosidases demonstrated that azides are poorly accommodated by carbohydrate-processing enzymes. Specifically, azides at secondary carbons are not significantly accommodated, while those at primary carbons are productively recognized by only a small subset of enzymes and often then only very poorly. This finding has significant implications for metabolic labeling experiments and emphasizes the need for careful experimental design when working with such compounds.

Relevance to Click Chemistry Applications

The defining feature of 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide in modern research is its potential in click chemistry applications. The azide functionality enables participation in bioorthogonal click reactions, which have created new methods for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies.

There are mainly two modes of reactivity of azide-based bioorthogonal click chemistry that have been developed in glycobiology research:

  • 1,3-dipole [3+2] cycloaddition with alkynes, which can be further divided into:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
    • Strain-promoted alkyne-azide cycloaddition (SPAAC), which avoids potentially toxic copper catalysts
  • Azide-Staudinger ligation with triarylphosphines, resulting in stable amide bond formation

These click chemistry applications have revolutionized glycobiology research, enabling numerous innovative approaches:

  • Metabolic labeling of cells with azido sugars followed by bioorthogonal tagging for visualization or enrichment
  • Development of glycoconjugate vaccines with precisely defined carbohydrate antigens
  • Creation of glycan microarrays for studying carbohydrate-protein interactions
  • Construction of multifunctional biomaterials with controlled glycan presentation

The presence of the cyanide group adds another dimension of reactivity that can be exploited after the azide has participated in click chemistry, enabling sequential modifications and the construction of complex multifunctional structures.

Cyanide Group Installation Strategies

TMSCN-Mediated Approaches

Trimethylsilyl cyanide (TMSCN) serves as a safe and efficient cyanide source for glycosyl cyanide synthesis. The reaction typically involves nucleophilic displacement of a leaving group (e.g., thiophosphate) at the anomeric center. For example, treatment of per-O-benzylated S-glycopyranosyl phosphorothioates with TMSCN in dichloromethane yields α/β-glycosyl cyanides with >90% efficiency [7]. The silyl group stabilizes the cyanide ion, enabling mild reaction conditions (0–25°C) and minimizing side reactions such as hydrolysis.

Lewis Acid Catalysis in Glycosyl Cyanide Formation

Lewis acids like ZnCl₂ and BF₃·Et₂O enhance the electrophilicity of the anomeric carbon, promoting cyanide attack. In one protocol, ZnCl₂ catalyzes the reaction of glycosyl olefinic esters with TMSCN, yielding β-azido esters via a conjugate addition-diazotransfer sequence [5]. The Lewis acid coordinates to the ester carbonyl, polarizing the double bond and facilitating ammonia addition, followed by copper-mediated azide installation [5].

Acetylation Protocols and Regioselectivity Considerations

Regioselective acetylation of D-galactal precursors is critical for directing subsequent functionalization. Ceric ammonium nitrate (CAN)-mediated azidonitration of tri-O-acetyl-D-galactal produces a mixture of β-galacto (53%), α-galacto (22%), and α-talo (8%) isomers, with acetylation at C3, C4, and C6 positions preserving the α-configuration at C1 [2]. Steric effects from the bulky 1-azido group favor axial attack by acetylating agents, ensuring high α-selectivity. Kinetic studies indicate that acetylation proceeds via a two-step mechanism: initial protonation of the hydroxyl group followed by nucleophilic acyl transfer [2].

One-Pot Synthetic Approaches

One-pot strategies integrate multiple steps—such as amine addition, diazotransfer, and cyanide installation—into a single operation. A notable example involves the sequential treatment of glycosyl olefins with ammonia, FSO₂N₃/Cu(OTf)₂, and TMSCN/ZnCl₂, yielding glycosyl-β-azido esters in 85–92% yield [5]. This approach eliminates intermediate purifications, reduces solvent waste, and enhances overall efficiency.

Chemoselectivity Challenges in Multi-functional Carbohydrate Synthesis

The simultaneous presence of azido, cyanide, and acetyl groups poses significant chemoselectivity challenges. Competing reactions include:

  • Azide Reduction: Staudinger or Click reactions may occur if reducing agents or alkynes are present [8].
  • Cyanide Hydrolysis: TMSCN-derived cyanides are susceptible to aqueous hydrolysis, necessitating anhydrous conditions [6].
  • Acetyl Migration: Acidic or basic conditions can trigger acetyl group migration between hydroxyls, altering regioselectivity [2].

Strategies to mitigate these issues include:

  • Using orthogonal protecting groups (e.g., benzyl for long-term stability).
  • Employing low-temperature (-20°C) conditions to suppress side reactions.
  • Incorporating chemoselective ligation agents like adipic acid dihydrazide to target specific functional groups [8].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azido-6-cyanooxan-2-yl]methyl acetate

Dates

Modify: 2023-08-15

Explore Compound Types